MFT1 protein
Description
Properties
CAS No. |
136253-29-7 |
|---|---|
Molecular Formula |
C8H11NO2 |
Synonyms |
MFT1 protein |
Origin of Product |
United States |
Mft1 Protein in Saccharomyces Cerevisiae
Contextual Identification and Early Characterization of Saccharomyces cerevisiae MFT1 Protein
Historical Delineation from Mitochondrial Protein Targeting Factors
The MFT1 gene in Saccharomyces cerevisiae was initially identified through a genetic screen designed to find mutations that disrupt the import of a fusion protein into mitochondria. nih.govembopress.org This led to the initial hypothesis that the this compound was involved in mitochondrial protein import. embopress.orgyeastgenome.org Adding to this early assessment, Mft1p showed some sequence similarity to mitochondrial import receptors Tom20p and Tom22p and was observed to bind to mitochondrial targeting sequences in vitro. yeastgenome.org
However, further research revealed a case of mistaken identity and function. The locus initially designated as MFT1 was found to contain two distinct genes. yeastgenome.orgnih.gov The gene responsible for the mitochondrial import phenotype was correctly identified as the adjacent open reading frame, YML062C, which is the true MFT1 gene. yeastgenome.orgnih.gov The initial confusion arose because mutations in the THO complex, of which Mft1 is a part, interfere with the transcription of the lacZ reporter gene used in the original screen. embopress.orgyeastgenome.org The in vitro binding of Mft1p to mitochondrial targeting sequences is now considered not to be its primary biological role. yeastgenome.org
Association with the THO Complex
Subsequent research firmly established Mft1p as a core subunit of the THO complex, a nuclear multi-protein assembly. embopress.orgyeastgenome.org The THO complex in yeast is essential for coupling transcription elongation with mRNA export and maintaining genome stability. yeastgenome.orgebi.ac.ukebi.ac.uk The complex was identified through the purification of a protein complex containing Tho2, Hpr1, Mft1, and a novel protein, Thp2. embopress.org Null mutations in any of the genes encoding these subunits, including MFT1, result in similar phenotypes, such as defects in transcription elongation and an increase in mitotic recombination. yeastgenome.org This shared set of phenotypes provided strong evidence for their functional association within a single complex. embopress.org
Molecular Architecture and Subunit Composition within Macromolecular Complexes
Integration as a Subunit of the THO Complex (Tho2, Hpr1, Mft1, Thp2)
The THO complex in Saccharomyces cerevisiae is a key player in gene expression, and Mft1 is an integral component of its structure. ebi.ac.ukoup.com The core yeast THO complex is comprised of four main subunits: Tho2, Hpr1, Mft1, and Thp2. embopress.orgfrontiersin.org These proteins assemble into a stable complex that is crucial for preventing the formation of DNA:RNA hybrids during transcription and facilitating the proper packaging of nascent mRNA into messenger ribonucleoprotein particles (mRNPs). ebi.ac.ukuniprot.org The identification of Mft1 as a stable component of this complex was confirmed through co-immunoprecipitation experiments. embopress.org
Role within the Transcription Export (TREX) Complex
The THO complex serves as the foundation for a larger, evolutionarily conserved assembly known as the TREX (TRanscription-EXport) complex. yeastgenome.orgwikipedia.org The TREX complex links the processes of transcription and mRNA export. yeastgenome.orgebi.ac.uk In yeast, the TREX complex is formed by the association of the THO complex with other proteins, including the DEAD-box RNA helicase Sub2 and the mRNA export factor Yra1. uniprot.orgembopress.org Mft1, as part of the THO complex, is therefore also a component of the TREX complex, playing a crucial role in the recruitment of these additional factors to the nascent transcript. uniprot.org Some research also considers Tex1 to be a core component of the THO complex, making it a pentameric structure within the larger TREX complex. embopress.orgelifesciences.orgnih.gov
Characterization of Protein-Protein Interactions within THO/TREX
The intricate network of protein-protein interactions within the THO and TREX complexes is essential for their function. Mft1 and Thp2, the two smallest subunits of the THO complex, interact to form a long coiled-coil structure, described as the 'arm' of the complex. elifesciences.org This Mft1-Thp2 arm plays a role in the homodimerization of the THO complex. elifesciences.org The 'head' of the Tho2-Hpr1 platform within the complex serves as the binding site for the Mft1-Thp2 arm. elifesciences.org
The THO complex, including Mft1, physically interacts with other TREX components. For instance, the THO complex is required for the recruitment of Sub2 and Yra1 to the transcribed gene. embopress.org Furthermore, genetic interactions have been identified between MFT1 and CTK1, a gene encoding a kinase that phosphorylates the C-terminal domain of RNA polymerase II, suggesting a functional link between the TREX complex and the transcription machinery. elifesciences.orgnih.govpnas.org The THO complex also directly interacts with the SR-like protein Gbp2, and this interaction is important for the loading of Gbp2 onto mRNPs. elifesciences.orgnih.gov
| Complex | Subunits | Function |
| THO Complex | Tho2, Hpr1, Mft1, Thp2 | Couples transcription elongation with mRNA export, prevents DNA:RNA hybrid formation. |
| TREX Complex | THO Complex (Tho2, Hpr1, Mft1, Thp2), Sub2, Yra1, Tex1 | Links transcription to mRNA export, facilitates mRNP biogenesis. |
| Interacting Proteins | Function of Interaction |
| Mft1 - Thp2 | Form a coiled-coil 'arm' structure within the THO complex. |
| THO Complex - Sub2/Yra1 | Recruitment of Sub2 and Yra1 to the nascent transcript. |
| Mft1 - Ctk1 | Genetic interaction suggesting a functional link to the transcription machinery. |
| THO Complex - Gbp2 | Recruitment of the SR-like protein Gbp2 to the mRNP. |
Mechanistic Roles in Nucleic Acid Metabolism
Mft1, as an integral part of the THO complex, is directly involved in the elongation phase of transcription by RNA Polymerase II (RNAPII). yeastgenome.orgthebiogrid.org The THO complex is recruited to genes during transcription and travels along with the elongating polymerase. uniprot.org Its function is particularly critical for the efficient transcription of long or GC-rich DNA sequences. asm.orgembopress.org In strains where the MFT1 gene is deleted (mft1Δ), a distinct impairment in transcription elongation is observed. embopress.orgnih.gov This defect is evident in the significantly reduced production of full-length transcripts from certain reporter genes, such as the bacterial lacZ gene, which is challenging for the transcription machinery to process. embopress.orgnih.govembopress.org This demonstrates that Mft1 is a non-essential but important factor for ensuring the processivity and efficiency of RNAPII as it moves through difficult DNA templates. embopress.org
A primary function of the Mft1-containing THO complex is to physically and functionally link transcription to the export of messenger RNA (mRNA) from the nucleus to the cytoplasm. yeastgenome.orgnih.govelifesciences.org This coupling is mediated by the TREX complex. yeastgenome.orgmdpi.com The THO complex plays a critical role in the co-transcriptional assembly of an export-competent messenger ribonucleoprotein particle (mRNP). elifesciences.orguniprot.org Specifically, it facilitates the loading of the ATP-dependent RNA helicase Sub2 and the mRNA export factor Yra1 onto the nascent mRNA transcript. elifesciences.orguniprot.orgembopress.org Null mutations in MFT1 result in defects in mRNA export, leading to the abnormal accumulation of poly(A)+ RNA within the nucleus. yeastgenome.org This role underscores Mft1's importance in ensuring that newly synthesized mRNAs are properly packaged and prepared for their journey through the nuclear pore complex. mdpi.comelifesciences.org
The deletion of MFT1 has a profound impact on genetic recombination, leading to a "hyper-recombination" phenotype. embopress.orgnih.gov This is characterized by a significant increase in the frequency of mitotic recombination, especially between direct DNA repeats. yeastgenome.orgthebiogrid.org Crucially, this hyper-recombinogenic state is transcription-dependent; it is only observed in DNA regions that are being actively transcribed. embopress.orgnih.gov For instance, in one study using a plasmid-based system with a bacterial DNA sequence insert, the mft1Δ mutation caused a 30-fold increase in recombination compared to wild-type levels. embopress.org This suggests that when transcription elongation is impaired due to the absence of Mft1, recombinogenic DNA structures are formed, which can then be resolved by the cell's recombination machinery. embopress.orgnih.govembopress.org
| Phenotype | Observation in mft1Δ Mutant | Reference |
| Mitotic Recombination | Increased (Hyper-recombination phenotype). yeastgenome.orgembopress.org | A 30-fold increase was observed in a specific plasmid system. embopress.org |
| Transcription Elongation | Impaired, particularly on long or GC-rich templates. embopress.orgembopress.org | Reduced full-length lacZ transcripts. embopress.orgnih.govembopress.org |
| mRNA Export | Defective; nuclear accumulation of poly(A)+ RNA. yeastgenome.org | |
| R-loop Formation | Increased accumulation of DNA:RNA hybrids. frontiersin.orgoup.comnih.gov | |
| Genomic Stability | Decreased; increased mutation frequency. yeastgenome.orgembopress.orgfrontiersin.org | |
| Telomere Length | Decreased. yeastgenome.orgthebiogrid.org |
Beyond its genome-wide roles, Mft1 and the THO complex have a specific function at the ends of chromosomes. A fraction of the THO complex is localized to telomeres, where it contributes to their stability. thebiogrid.orgmdpi.com Genome-wide screens have identified MFT1 as a gene whose deletion affects telomere length, with mft1Δ mutants showing decreased telomere length. yeastgenome.org The mechanism appears to involve the regulation of long non-coding RNAs known as TERRA (TElomeric Repeat-containing RNA). mdpi.com The THO complex helps control TERRA biogenesis, and its dysfunction can lead to an increase in telomeric DNA:RNA hybrids, thereby affecting telomere maintenance. mdpi.com
A key mechanistic role of Mft1, as part of the THO complex, is to prevent the formation of aberrant DNA:RNA hybrids, known as R-loops. frontiersin.orgnrib.go.jp R-loops are three-stranded nucleic acid structures where a nascent RNA molecule hybridizes with the template DNA strand, displacing the non-template DNA strand. nih.gov While R-loops can have physiological roles, their unscheduled accumulation is a major source of genomic instability. nih.govoup.com The THO complex is thought to prevent R-loop formation by promoting the efficient packaging of the nascent RNA into an mRNP particle. nih.govuniprot.orgoup.com By coating the emerging transcript with RNA-binding proteins, it prevents the RNA from invading the DNA duplex behind the elongating RNAPII. uniprot.orgoup.com In mft1Δ mutants, this process is defective, leading to the accumulation of R-loops, which in turn triggers the hyper-recombination and genomic instability phenotypes. frontiersin.orgoup.comnih.gov
Functional Link to Telomere Maintenance
Cellular and Subcellular Localization Dynamics of this compound
Contrary to its name, Mitochondrial Fusion Targeting 1 (MFT1), the this compound is predominantly located within the nucleus of the yeast cell. embopress.orguniprot.org This was demonstrated through studies using green fluorescent protein (GFP) fused to Mft1. embopress.org The Mft1-GFP fusion protein was observed to be concentrated in the nucleus, a localization pattern shared with other proteins of the THO complex, of which Mft1 is a crucial part. embopress.org The THO complex is a key player in coupling gene transcription with the export of messenger RNA (mRNA) from the nucleus. yeastgenome.orgebi.ac.uk
Further evidence for its nuclear function comes from the identification of a nuclear localization signal (NLS) within the this compound sequence. nih.gov Specifically, a putative bipartite classical NLS (cNLS) located between amino acids 244 and 283 has been shown to be sufficient to direct a reporter protein to the nucleus in an importin-α-dependent manner. nih.gov Importin-α is a key receptor in the classical nuclear import pathway, recognizing and binding to NLS-containing proteins to facilitate their transport into the nucleus through the nuclear pore complex. uoa.gr
While early studies suggested a role in mitochondrial protein import, this now appears to be a non-biologically relevant artifact of the initial genetic screen used to identify the MFT1 gene. yeastgenome.orgembopress.org The screen was based on the transcription of a lacZ reporter gene, and it is now understood that mutations in THO complex components, including MFT1, impair the transcription of lacZ. yeastgenome.orgembopress.org
Within the nucleus, the this compound, as part of the THO complex, associates with chromatin. thebiogrid.org The THO complex is recruited to genes that are being actively transcribed and travels along the gene with the RNA polymerase II enzyme. uniprot.orgebi.ac.uk Its function is to ensure the stability of the newly synthesized RNA and prevent the formation of harmful DNA:RNA hybrids. uniprot.orgebi.ac.uk
Beyond its general association with transcribed genes, Mft1 has also been specifically implicated in the maintenance of telomeres, the protective caps (B75204) at the ends of chromosomes. yeastgenome.orgthebiogrid.org Gene Ontology annotations confirm that Mft1 is located at telomeric regions of the chromosome. yeastgenome.orguniprot.orgthebiogrid.org A fraction of the THO complex is found at telomeres, where it contributes to their stability by controlling the production of telomeric repeat-containing RNA (TERRA). mdpi.com Genome-wide screens have identified that the deletion of MFT1 leads to alterations in telomere length, further cementing its role in telomere metabolism. nih.gov
Predominant Nuclear Localization
Regulatory Pathways Affecting this compound Function
The function of the this compound is modulated through the regulation of its gene expression and by modifications to the protein itself after it has been synthesized.
The expression of the MFT1 gene is subject to regulation by various cellular pathways. While a comprehensive list of all transcription factors that directly bind to the MFT1 promoter is not fully elucidated, data from gene expression databases indicate that MFT1 transcript levels can be altered under different conditions, such as cellular stress. yeastgenome.org For example, transcriptional profiling has shown changes in MFT1 expression when yeast cells are exposed to various stressors. yeastgenome.org The regulation of MFT1 is complex, with mutations in a wide array of genes involved in processes like chromatin state, metabolism, and signal transduction having the potential to affect its expression in trans. elifesciences.org
Like many proteins involved in dynamic cellular processes, Mft1 undergoes post-translational modifications (PTMs), which are crucial for regulating its activity and interactions. proteogenix.sciencegbiosciences.com Phosphorylation, the addition of a phosphate (B84403) group to an amino acid, is a common PTM for Mft1. udel.eduplos.org Multiple phosphorylation sites have been identified on the this compound, primarily on serine, threonine, and tyrosine residues. udel.edu These modifications can be detected through large-scale proteomic analyses and are cataloged in databases. udel.eduplos.org Phosphorylation can influence a protein's function by altering its conformation, its ability to bind to other proteins, or its subcellular localization. plos.org
| Amino Acid Position | Type of Amino Acid | Modification |
|---|---|---|
| T22 | Threonine | Phosphorylation |
| S47 | Serine | Phosphorylation |
| S115 | Serine | Phosphorylation |
| Y264 | Tyrosine | Phosphorylation |
| S266 | Serine | Phosphorylation |
| S281 | Serine | Phosphorylation |
| S297 | Serine | Phosphorylation |
| S333 | Serine | Phosphorylation |
| S368 | Serine | Phosphorylation |
| S371 | Serine | Phosphorylation |
This table summarizes some of the experimentally identified phosphorylation sites on the this compound as documented in the iPTMnet database. udel.edu
Genetic Regulation of MFT1 Gene Expression
Phenotypic Consequences of this compound Perturbation
Perturbations in MFT1 function, either through deletion of the gene (mft1Δ) or its overexpression, lead to a range of observable cellular phenotypes. These phenotypes underscore the protein's importance in transcription, genome stability, and stress response.
Deletion of the MFT1 gene is not lethal, but it results in several distinct defects. yeastgenome.org As a core member of the THO complex, the absence of Mft1 leads to impaired transcription elongation and faulty mRNA export. yeastgenome.org This disruption in RNA metabolism is linked to a significant increase in the rate of mitotic recombination between direct DNA repeats, which can contribute to genome instability. yeastgenome.orgembopress.org
Recent studies have also uncovered a role for Mft1 in cell cycle regulation and stress response. nih.gov For instance, mft1Δ mutants are hypersensitive to the toxic compound quinoxaline (B1680401). nih.govresearchgate.net This sensitivity is associated with an inability to properly arrest the cell cycle in the G2/M phase in response to the drug-induced DNA damage. nih.govresearchgate.net This suggests that Mft1 has a function in the cell cycle arrest pathway that is distinct from other known checkpoint proteins. nih.gov Furthermore, genome-wide screens have shown that mft1Δ mutants are sensitive to various alcohols, indicating a broader role in stress tolerance. oup.com
| Phenotype | Cellular Process Affected | Reference |
|---|---|---|
| Defective transcription elongation | Gene Expression | yeastgenome.org |
| Increased mitotic recombination | Genome Stability | yeastgenome.org |
| Defective mRNA export | RNA Metabolism | yeastgenome.org |
| Altered telomere length | Telomere Maintenance | nih.gov |
| Hypersensitivity to quinoxaline | Stress Response / Cell Cycle | nih.govresearchgate.net |
| Inability to arrest in G2/M phase upon stress | Cell Cycle Control | nih.gov |
| Sensitivity to certain alcohols | Stress Response | oup.com |
Conversely, the overexpression of many proteins, including those related to Mft1's functional pathways, can also be detrimental to the cell, often leading to reduced growth rates due to non-specific stress. researchgate.netnih.gov
Defects in Transcription Elongation
Mft1p, as an integral part of the THO complex, plays a critical role in the process of transcription elongation by RNA polymerase II. yeastgenome.orgembopress.org The THO complex is thought to stabilize the nascent RNA transcript within the elongation complex, thereby preventing the formation of harmful DNA:RNA hybrids. uniprot.org
In yeast cells lacking the MFT1 gene (mft1Δ mutants), transcription elongation is significantly impaired. embopress.orgnih.gov This defect is particularly pronounced when the polymerase transcribes long or GC-rich DNA sequences, such as the bacterial lacZ gene commonly used in research. embopress.orgoup.com The failure to properly elongate transcripts in mft1Δ mutants leads to the destabilization of messenger RNAs (mRNAs), which are then targeted for degradation by the nuclear exosome. biorxiv.org This function highlights the role of the THO complex in ensuring the processivity of RNA polymerase II and the integrity of the resulting transcript. oup.com
Increased Mitotic Recombination
A hallmark phenotype of mutants lacking any of the THO complex components, including Mft1p, is a significant increase in the frequency of mitotic recombination, often referred to as hyper-recombination. embopress.orgnih.govyeastgenome.org This genomic instability is directly linked to the defects in transcription elongation. embopress.orgoup.com
The impairment of transcription in mft1Δ cells is believed to generate recombinogenic structures on the DNA template. oup.com This transcription-associated recombination occurs specifically in DNA regions that are being actively transcribed. embopress.orgnih.gov The failure to efficiently process the nascent RNA transcript can lead to conflicts between the transcription machinery and the DNA replication apparatus, resulting in DNA breaks or stalled replication forks that are then repaired through homologous recombination. Therefore, the Mft1p-containing THO complex acts as a key factor in preventing transcription-induced genome instability. embopress.orgoup.com
| Components of the S. cerevisiae THO Complex |
| Hpr1p |
| Tho2p |
| Mft1p |
| Thp2p |
| Data sourced from references embopress.orgnih.govyeastgenome.org. |
Impaired mRNA Export Phenotypes
The THO complex is a core component of the larger TREX complex, which physically couples transcription to mRNA export. yeastgenome.orgyeastgenome.org Consequently, the absence of Mft1p leads to demonstrable defects in the export of mRNA from the nucleus to the cytoplasm. yeastgenome.orgmolbiolcell.org
The THO complex is crucial for the co-transcriptional loading of key mRNA export factors, such as the RNA helicase Sub2p and the RNA-binding protein Yra1p, onto the nascent mRNA molecule. uniprot.orgnih.gov This process is essential for the formation of a mature and export-competent messenger ribonucleoprotein particle (mRNP). In mft1Δ mutants, this coupling is disrupted, leading to the retention of mRNA in the nucleus. yeastgenome.orgmolbiolcell.org This phenotype is shared with mutants of other mRNA export factors like SUB2, YRA1, and MEX67, underscoring the functional link between the THO complex and the mRNA export machinery. nih.gov
Modulation of Cell Cycle Progression
Recent research has uncovered a role for Mft1p in modulating the cell cycle in response to specific types of cellular stress. nih.gov While not typically considered a core cell cycle regulator, Mft1p becomes critical for implementing cell cycle checkpoints when cells are exposed to certain DNA-damaging agents. nih.govresearchgate.net
Specifically, in response to toxicity induced by the heterocyclic compound quinoxaline, mft1Δ mutants fail to properly arrest cell division. nih.gov Wild-type cells pause in the S and G2/M phases of the cell cycle to allow for DNA repair. However, cells lacking MFT1 are unable to maintain this arrest, particularly the G2/M checkpoint. nih.govresearchgate.net This suggests that Mft1p has a function, distinct from canonical checkpoint proteins, in the signaling pathway that halts cell cycle progression in the presence of quinoxaline-induced damage. nih.gov
Altered Response to Environmental Stressors (e.g., Quinoxaline Toxicity)
The role of Mft1p in stress response is exemplified by its involvement in the cellular reaction to quinoxaline. Quinoxaline is a compound known to generate toxic free radicals, likely leading to oxidative DNA damage. nih.govresearchgate.net
A genome-wide screen of the S. cerevisiae haploid mutant collection identified the mft1Δ mutant as being hypersensitive to quinoxaline. nih.gov Further investigation revealed that this sensitivity stems from the cell cycle defect described previously. By failing to arrest the cell cycle, mft1Δ mutants likely enter mitosis with damaged DNA, a lethal event. This finding establishes Mft1p as a factor that contributes to cell survival under specific environmental stresses by enabling the proper execution of DNA damage response pathways. nih.govresearchgate.net
| Summary of Mft1p Role in Quinoxaline Toxicity | Finding |
| Initial Identification | Genome-wide screen of haploid mutants identified mft1Δ as hypersensitive to quinoxaline. nih.gov |
| Cell Cycle Phenotype | mft1Δ mutants are unable to properly arrest in the S phase and lack the G2/M arrest in response to quinoxaline. nih.gov |
| Genetic Interaction | Deletion of MFT1 in a ddc1Δ background (another checkpoint mutant) further sensitizes the cells to quinoxaline. nih.gov |
| Inferred Function | Mft1p performs a unique function in the cell cycle arrest pathway to counteract quinoxaline-induced toxicity. nih.govresearchgate.net |
Reduced Replicative Lifespan and Decreased Starvation Resistance
Phenotypic analysis of the mft1Δ null mutant has shown that the this compound is important for normal cellular longevity and stress endurance. Cells lacking MFT1 exhibit a reduced replicative lifespan, meaning a mother cell undergoes fewer mitotic divisions before senescence and death. yeastgenome.org
Furthermore, these mutants show decreased resistance to starvation. yeastgenome.org When deprived of essential nutrients, wild-type yeast cells can enter a quiescent state to survive. The impaired ability of mft1Δ mutants to withstand starvation suggests that the functions of the THO complex in maintaining genome integrity and proper gene expression are critical for mounting an effective response to nutrient limitation.
Methodological Approaches in Saccharomyces cerevisiae MFT1 Research
The elucidation of Mft1p's function has been made possible by the powerful genetic and molecular tools available for the budding yeast model system.
Genetic Screens: Large-scale screens are a cornerstone of yeast research. Mft1p's role in quinoxaline resistance was identified through a genome-wide screen of the haploid deletion collection, where nearly 4,800 non-essential genes were individually tested for sensitivity to the compound. nih.gov
Biochemical Analysis: Co-immunoprecipitation has been instrumental in defining the physical interactions of Mft1p. Using antibodies against Mft1p or tagged versions of other components like Tho2p, researchers successfully isolated the entire four-protein THO complex, confirming its composition. embopress.orgnih.gov
Phenotypic Assays: Simple yet powerful phenotypic tests are routinely used. These include spot tests to assess sensitivity to chemical agents (like quinoxaline) or UV radiation, and quantitative assays to measure the frequency of mitotic recombination using reporter constructs. oup.comnih.gov Replicative lifespan is measured by the laborious but precise method of manually separating daughter cells from mother cells via micromanipulation, or more recently, using microfluidic platforms. microbialcell.com
Molecular Biology Techniques: Chromatin Immunoprecipitation (ChIP) has been used to show that the THO complex is physically associated with actively transcribed genes. molbiolcell.org Northern blotting and quantitative PCR are used to analyze specific mRNA transcripts to assess defects in transcription and export. biorxiv.org
Microscopy: Advanced microscopy techniques, such as Fluorescence In Situ Hybridization (FISH), allow researchers to visualize the subcellular location of specific mRNAs, providing direct evidence for the nuclear retention of transcripts in mRNA export mutants like mft1Δ. researchgate.net
Genetic Screen Methodologies for Functional Analysis
Genetic screens in Saccharomyces cerevisiae have been instrumental in elucidating the function of the this compound (Mft1p). Initially, MFT1 was identified in a genetic screen designed to find genes affecting the mitochondrial accumulation of a LacZ fusion protein. embopress.org This led to the initial hypothesis that Mft1p was involved in mitochondrial protein import. embopress.orgyeastgenome.org However, subsequent research revealed that the phenotype observed in the screen was due to impaired transcription of the lacZ gene, a characteristic of mutants in the THO complex. embopress.orgyeastgenome.org
Another powerful genetic screening method, the genome-wide screen of the yeast haploid mutant collection, identified MFT1 as a gene whose deletion confers sensitivity to the toxic compound quinoxaline. nih.govnih.govresearchgate.net This screen involved exposing a collection of approximately 4,852 single-gene deletion strains to quinoxaline and identifying mutants with varying degrees of sensitivity. nih.gov The mft1Δ mutant was among the most sensitive, suggesting a role for Mft1p in the cellular response to quinoxaline-induced stress. nih.govnih.govresearchgate.net
Further genetic analyses, such as the creation of double mutants, have helped to place Mft1p in specific cellular pathways. For example, a double mutant lacking both MFT1 and DDC1 (a gene involved in the DNA damage checkpoint) showed extreme sensitivity to quinoxaline compared to the single mutants. nih.govresearchgate.net This suggests that Mft1p and Ddc1p function in separate, parallel pathways to counteract quinoxaline toxicity. nih.gov
Synthetic Genetic Array (SGA) analysis is another high-throughput genetic method that has been used to map the genetic interaction network of MFT1. This technique involves crossing a query mutation (e.g., mft1Δ) to an array of deletion mutants to identify synthetic lethal or sick interactions, providing insights into the functional relationships between genes.
Table 1: Genetic Screens Involving MFT1
| Screen Type | Purpose | Key Finding Regarding MFT1 |
| Mitochondrial Import Screen | Identify genes affecting mitochondrial protein import. embopress.org | mft1 mutation was isolated, initially suggesting a role in mitochondrial import. yeastgenome.org |
| Genome-wide Deletion Mutant Screen | Identify genes involved in the response to quinoxaline. nih.gov | mft1Δ mutant is highly sensitive to quinoxaline. nih.govnih.govresearchgate.net |
| Double Mutant Analysis | Investigate the relationship between MFT1 and DDC1. nih.gov | Mft1p and Ddc1p function in distinct pathways to mitigate quinoxaline toxicity. nih.govresearchgate.net |
| Synthetic Genetic Array (SGA) | Map the genetic interaction network of MFT1. | Provides a comprehensive map of genes that functionally interact with MFT1. |
Biochemical Purification and Characterization of MFT1-containing Complexes
The this compound is a key component of the THO complex, which is involved in coupling transcription elongation with mRNA export. yeastgenome.org The purification and characterization of this complex have been crucial for understanding Mft1p's function.
A common method for purifying the THO complex is tandem affinity purification (TAP). creative-diagnostics.comwikipedia.orgcreative-proteomics.com This technique involves adding a "TAP tag" to one of the complex's subunits, in this case, a His6-HA-tag on Tho2p. embopress.org The tagged protein and its associated partners are then purified from whole-cell extracts through two successive affinity chromatography steps. embopress.orgwikipedia.org This method allows for the isolation of the complex under native conditions, preserving its integrity for further analysis. creative-diagnostics.comwikipedia.org
Following purification, the composition of the complex can be determined using techniques like SDS-PAGE and mass spectrometry. creative-proteomics.com In the case of the THO complex, this revealed the presence of four core subunits: Tho2p, Hpr1p, Mft1p, and Thp2p. embopress.org Immunoprecipitation using antibodies specific to Mft1p has further confirmed its association with Hpr1p and Tho2p. embopress.org
To study the interactions between the subunits, researchers have employed techniques such as creating glutathione (B108866) S-transferase (GST) fusion proteins. embopress.org By expressing different fragments of Mft1p as GST fusions, it's possible to identify the specific domains responsible for binding to other proteins in the complex. embopress.org
The THO complex, along with other proteins like Sub2p, Tex1p, and Yra1p, forms the larger TREX (transcription/export) complex. uniprot.org The purification and analysis of these larger assemblies provide a broader understanding of the cellular machinery in which Mft1p operates.
Table 2: Techniques for Purifying MFT1-Containing Complexes
| Technique | Description | Purpose |
| Tandem Affinity Purification (TAP) | Two-step affinity purification of a tagged protein and its binding partners. creative-diagnostics.comwikipedia.orgcreative-proteomics.com | To isolate the THO complex in its native state for subunit identification. embopress.org |
| Immunoprecipitation | Use of an antibody to isolate a specific protein and its associated molecules. embopress.org | To confirm the interaction between Mft1p and other THO complex subunits. embopress.org |
| GST Fusion Protein Pulldown | Use of a GST-tagged protein to "pull down" interacting partners from a cell lysate. embopress.org | To map the specific domains of Mft1p involved in protein-protein interactions. embopress.org |
| Size-Exclusion Chromatography | Separates molecules based on their size. plos.org | To further purify protein complexes after initial affinity steps and to estimate their molecular mass. plos.org |
Proteomic Analyses of this compound Interactions
Proteomic approaches have been essential for identifying the network of proteins that interact with Mft1p. Tandem affinity purification (TAP) coupled with mass spectrometry (MS) is a powerful method for identifying protein-protein interactions on a large scale. wikipedia.orgcreative-proteomics.com In this approach, a TAP-tagged version of Mft1p is expressed in yeast, and the protein complexes containing it are purified and their components identified by MS. creative-diagnostics.comcreative-proteomics.com
This methodology has been instrumental in confirming that Mft1p is a stable subunit of the THO complex, which also includes Hpr1p, Tho2p, and Thp2p. embopress.org Furthermore, these studies have shown that the THO complex associates with other proteins, including Sub2p, Tex1p, and Yra1p, to form the larger TREX complex. uniprot.org
Databases like BioGRID and the Saccharomyces Genome Database (SGD) compile protein-protein interaction data from various high-throughput studies, including TAP-MS. uniprot.org These resources show that Mft1p has a significant number of interactors, highlighting its central role in various cellular processes. uniprot.org
The types of interactions identified through these proteomic analyses include:
Physical Interactions: Direct binding between proteins, as seen within the THO complex.
Functional Associations: Proteins that are part of the same pathway or cellular process, even if they don't bind directly.
These large-scale proteomic studies provide a global view of the Mft1p interactome, offering valuable clues about its diverse functions within the cell.
Microscopic Techniques for Subcellular Localization
Determining the subcellular localization of a protein is crucial for understanding its function. For Mft1p, microscopic techniques have been employed to pinpoint its location within the yeast cell.
A common method is the use of Green Fluorescent Protein (GFP) fusions. libretexts.orgnih.gov In this technique, the gene encoding GFP is fused to the MFT1 gene. libretexts.org The resulting Mft1p-GFP fusion protein can then be visualized in living cells using fluorescence microscopy. libretexts.orgnih.gov This has shown that Mft1p is predominantly found in the nucleus. embopress.org
Immunofluorescence microscopy is another technique used to determine protein localization. This method involves using a primary antibody that specifically recognizes Mft1p, followed by a secondary antibody conjugated to a fluorescent dye. The location of the protein is then visualized by fluorescence microscopy. This technique has also confirmed the nuclear localization of Mft1p. embopress.org
These microscopic studies have been critical in shifting the understanding of Mft1p's function away from its initially proposed role in mitochondrial protein import towards its now-established role in nuclear processes like transcription and mRNA export. embopress.orgyeastgenome.org
Table 3: Microscopic Techniques for MFT1 Localization
| Technique | Description | Key Finding for MFT1 |
| GFP Fusion Microscopy | Visualizing a protein of interest by tagging it with Green Fluorescent Protein. libretexts.orgnih.gov | Mft1p is primarily located in the nucleus. embopress.org |
| Immunofluorescence Microscopy | Using fluorescently labeled antibodies to detect a specific protein in fixed cells. embopress.org | Confirms the nuclear localization of Mft1p. embopress.org |
Recombinant Protein Expression and Structural Studies (Conceptual Framework, excluding physical/chemical properties)
The study of Mft1p's structure provides insights into its function at a molecular level. A conceptual framework for these studies involves several key steps.
First, the MFT1 gene is cloned into an expression vector, which is then introduced into a host organism, such as E. coli, for recombinant protein expression. ontosight.ai This allows for the production of large quantities of the this compound for structural and biochemical analysis.
Once expressed, the recombinant Mft1p can be purified using various chromatography techniques. To study the structure of Mft1p within the context of the THO complex, all four subunits can be co-expressed and purified as a complex. elifesciences.org
Structural biology techniques are then used to determine the three-dimensional structure of the protein or protein complex. technologynetworks.com These techniques can include:
X-ray Crystallography: This involves crystallizing the protein and then using X-ray diffraction to determine its atomic structure.
Cryo-Electron Microscopy (Cryo-EM): This technique is used to determine the structure of large protein complexes, like the THO-Sub2 complex, at near-atomic resolution. elifesciences.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method can be used to determine the structure of smaller proteins or protein domains in solution.
These structural studies have revealed that the subunits of the THO complex, including Mft1p, intertwine to form a platform that can bind to other proteins and nucleic acids. elifesciences.org The structural information provides a basis for understanding how the THO complex functions in processes like transcription and mRNA export. elifesciences.org
Gene Expression Analysis and Mutant Characterization
Analyzing the expression of the MFT1 gene and the phenotypes of mft1 mutants provides valuable information about its function.
Gene Expression Analysis: Studies of MFT1 gene expression can be performed using techniques like Northern blotting or quantitative PCR (qPCR) to measure the levels of MFT1 mRNA under different conditions. The Saccharomyces Genome Database (SGD) also provides a wealth of expression data from various high-throughput studies, showing how MFT1 expression changes in response to different environmental stresses or genetic backgrounds. yeastgenome.org
Mutant Characterization: Creating and analyzing mft1 mutants, particularly deletion mutants (mft1Δ), is a powerful way to study the protein's function. The phenotypes of mft1Δ mutants are often compared to those of other THO complex mutants, such as hpr1Δ and tho2Δ. embopress.org
Key phenotypes observed in mft1Δ mutants include:
Transcription Defects: Inability to properly transcribe long or GC-rich DNA sequences, such as the lacZ gene. embopress.org
Hyper-recombination: Increased frequency of mitotic recombination between direct DNA repeats. yeastgenome.org
Thermosensitivity: Inability to grow at high temperatures. embopress.org
Sensitivity to DNA Damaging Agents: Increased sensitivity to compounds like quinoxaline. nih.govnih.govresearchgate.net
Defective Cell Cycle Arrest: Inability to properly arrest the cell cycle in response to certain stresses. nih.gov
These shared phenotypes among the THO complex mutants strongly suggest that they function together as a single unit. embopress.org The characterization of these mutants has been crucial in establishing the role of the THO complex, and therefore Mft1p, in linking transcription elongation with genome stability. embopress.orgyeastgenome.org
Table 4: Phenotypes of mft1Δ Mutants
| Phenotype | Description | Reference |
| Transcription Defects | Impaired transcription of certain genes, like lacZ. | embopress.org |
| Hyper-recombination | Increased rate of mitotic recombination. | yeastgenome.org |
| Thermosensitivity | Inability to grow at elevated temperatures. | embopress.org |
| Quinoxaline Sensitivity | Increased sensitivity to the toxic compound quinoxaline. | nih.govnih.govresearchgate.net |
| Defective G2/M Arrest | Failure to arrest in the G2/M phase of the cell cycle in response to quinoxaline. | nih.gov |
Bioinformatics Approaches for Functional Prediction
Bioinformatics tools play a crucial role in predicting the function of proteins like Mft1p by analyzing their sequence and comparing them to other proteins with known functions.
Sequence Analysis: The amino acid sequence of Mft1p can be analyzed to predict its properties. For example, early analysis of the Mft1p sequence revealed it to be a highly basic protein with no predicted transmembrane domains or organelle-targeting sequences. nih.gov This information, while not definitive, can provide initial clues about the protein's potential localization and function.
Homology Searches: Bioinformatics tools like BLAST can be used to search for proteins with similar sequences in other organisms. The MFT1 gene was found to be highly identical to an open reading frame near the SIR3 gene, suggesting a possible gene duplication event. nih.gov
Domain Prediction: Specialized bioinformatics software can be used to identify conserved protein domains within the Mft1p sequence. These domains often have known functions, which can be inferred for the protein being studied.
Functional Genomics Databases: Databases like the Saccharomyces Genome Database (SGD) and UniProt integrate a vast amount of information about genes and proteins, including sequence data, functional annotations, and links to relevant literature. yeastgenome.orguniprot.org These resources provide a comprehensive overview of what is known about Mft1p and can be used to generate new hypotheses about its function. For example, Gene Ontology (GO) annotations in these databases classify Mft1p as being involved in processes like DNA recombination, mRNA export, and transcription elongation. thebiogrid.org
These bioinformatics approaches, when combined with experimental data, provide a powerful framework for understanding the function of Mft1p and its role in the complex network of cellular processes.
Mft1 Like Proteins Mother of Ft and Tfl1 Family in Plants
Evolutionary Classification and Phylogenetics within the Phosphatidylethanolamine-Binding Protein (PEBP) Family
MFT1-like proteins belong to the evolutionarily conserved Phosphatidylethanolamine-Binding Protein (PEBP) family, a group of proteins found across all taxa, from bacteria to animals and plants. nih.govmdpi.com In plants, the PEBP gene family is primarily associated with the regulation of crucial developmental transitions, most notably flowering time and the control of plant architecture. mdpi.comnih.govnih.gov Phylogenetic analyses have consistently divided the plant PEBP family into three principal clades or subfamilies: the MOTHER OF FT AND TFL1 (MFT)-like, FLOWERING LOCUS T (FT)-like, and TERMINAL FLOWER 1 (TFL1)-like lineages. nih.govmdpi.comresearchgate.net
The MFT-like clade is considered the most ancestral form within the plant PEBP family. nih.govnih.gov Evidence suggests that a foundational duplication event in the evolutionary history of seed plants gave rise to two distinct families of PEBP genes: the MFT-like lineage and a combined FT/TFL1-like lineage. nih.govnih.govdiva-portal.org This divergence likely corresponded with the need for independent control over dormancy in buds and seeds. nih.govdiva-portal.org A subsequent duplication, which occurred around the time of the evolution of angiosperms, is thought to have separated the FT-like and TFL1-like clades. nih.govnih.govdiva-portal.org This evolutionary trajectory positions MFT-like genes as the common ancestor of the FT-like and TFL1-like genes. researchgate.net
Within the MFT-like clade, a significant ancestral duplication event occurred in angiosperms, leading to the emergence of two distinct lineages known as MFT1 and MFT2. nih.govnih.govresearchgate.net This duplication is independent of a similar, separate duplication that happened in gymnosperms. nih.gov Phylogenetic reconstructions confirm the presence of both MFT1 and MFT2 proteins in the basal angiosperm Amborella trichopoda, as well as in magnoliids and various eudicots, indicating this duplication predates the major diversification of flowering plants. nih.govresearchgate.net
Despite their ancient origins, the two lineages have had different evolutionary fates. The MFT2 lineage appears to have been lost more frequently from plant genomes compared to the MFT1 lineage. nih.govresearchgate.net Notably, MFT2 is absent in several key angiosperm groups, including the monocots. nih.govresearchgate.net In contrast, the MFT1 lineage has been more consistently retained. Further diversification has also occurred within the MFT1 line; for instance, a later duplication within the MFT1 clade in the grass family (Poaceae) resulted in two distinct MFT clades, designated MFT1A and MFT1B. nih.govresearchgate.net Consistent with previous analyses, two groups of MFT-like genes, MFT1- and MFT2-like, have also been identified in the Lamiales order. oup.com
The MFT-like gene lineage demonstrates remarkable conservation across the plant kingdom. Orthologs of MFT have been identified in basal land plants such as mosses and lycophytes, as well as in seed plants, which include both gymnosperms and angiosperms. mdpi.comresearchgate.netnih.gov This broad distribution contrasts with the FT-like and TFL1-like genes, which are generally found only in gymnosperms and angiosperms, further supporting the view that MFT is the ancestral clade from which the others evolved. researchgate.netmdpi.com
In gymnosperms, database searches have revealed two main types of PEBP genes: MFT-like genes and another group that is intermediate between the FT-like and TFL1-like clades. nih.govdiva-portal.org In angiosperms, as mentioned, the MFT lineage split into MFT1 and MFT2. nih.govnih.gov These are present in early-diverging angiosperms and eudicots. nih.gov However, the loss of the MFT2 line in monocots highlights that while the MFT-like family is ancient and widespread, specific lineages within it have undergone dynamic evolution and reduction in certain plant groups. nih.gov
Identification of MFT1 and MFT2 Lineages
Functional Characterization and Molecular Mechanisms
While FT and TFL1 proteins are well-known for their antagonistic roles in controlling the floral transition, MFT-like proteins have a conserved function primarily related to seed biology. nih.govplos.org Their role is centered on integrating hormonal and environmental signals to control the critical balance between seed dormancy and germination. plos.org
A primary and conserved function of MFT-like proteins in flowering plants is the regulation of seed dormancy and germination. nih.govnih.govfrontiersin.org MFT acts as a positive regulator of dormancy and, consequently, an inhibitor of germination. plos.orgmdpi.com Studies in Arabidopsis have shown that the loss of MFT function results in reduced seed dormancy. mdpi.com Conversely, overexpression of MFT homologs, such as GhMFT1 and GhMFT2 from cotton, in Arabidopsis leads to an inhibition of seed germination, particularly at the early stages. plos.org
MFT expression is influenced by environmental cues that affect germination. For example, MFT is strongly upregulated by low temperatures during seed maturation and by far-red light, conditions that typically promote dormancy. mdpi.comwhiterose.ac.uk This suggests MFT is a key component of the signaling network that allows seeds to perceive environmental conditions and delay germination until circumstances are favorable. mdpi.comwhiterose.ac.uk
The function of MFT in promoting seed dormancy is intricately linked to the signaling pathway of the phytohormone Abscisic Acid (ABA), a primary inducer and maintainer of dormancy. plos.orgwhiterose.ac.uk The expression of MFT is directly modulated by core transcription factors within the ABA signaling cascade. plos.orgresearchgate.net Specifically, ABA INSENSITIVE 5 (ABI5) promotes the expression of MFT, while ABA INSENSITIVE 3 (ABI3) has been shown to downregulate it. researchgate.netresearchgate.net
Furthermore, a feedback loop appears to exist. When seeds are treated with exogenous ABA, the expression of MFT genes increases. plos.org Ectopic overexpression of cotton MFT homologs in Arabidopsis resulted in the upregulation of key ABA signaling genes, including ABI3 and ABI5. plos.org This indicates that MFT not only acts downstream of the ABA pathway but also reinforces ABA signaling to maintain a state of dormancy. plos.org
The regulation of seed dormancy and germination is controlled by the antagonistic balance between ABA and Gibberellic Acid (GA), with GA being the primary hormone that promotes the breaking of dormancy and stimulates germination. plos.orgwhiterose.ac.uk MFT-like proteins serve as a crucial node integrating signals from both of these opposing pathways. plos.orgresearchgate.net
MFT expression is promoted by RGA-LIKE 2 (RGL2), a key DELLA protein that acts as a repressor in the GA signaling pathway. researchgate.netresearchgate.net This places MFT downstream of a major GA signaling inhibitor. Overexpression of MFT in turn leads to the upregulation of GA signaling repressor genes, such as RGA and RGL2. plos.org By being activated by GA repressors and subsequently promoting their expression, MFT helps to suppress the germination-promoting effects of GA, thereby tilting the hormonal balance in favor of dormancy. plos.org
Data Tables
Table 1: Key Proteins in the MFT1 Signaling Network
| Protein Name | Abbreviation | Protein Family/Type | Function in MFT Pathway |
| MOTHER OF FT AND TFL1 | MFT | PEBP | Positive regulator of seed dormancy; integrates ABA and GA signals. nih.govplos.org |
| Abscisic Acid Insensitive 3 | ABI3 | B3 Transcription Factor | Downregulates MFT expression. researchgate.netresearchgate.net |
| Abscisic Acid Insensitive 5 | ABI5 | bZIP Transcription Factor | Promotes MFT expression. researchgate.netresearchgate.net |
| RGA-LIKE 2 | RGL2 | DELLA Protein | Repressor of GA signaling; promotes MFT expression. researchgate.netresearchgate.net |
Proposed Roles in Sporophyte Development
MFT-like genes have been implicated in the developmental processes of the sporophyte, the diploid phase in the plant life cycle. mdpi.comresearchgate.net In the moss Physcomitrella patens, the expression of MFT-like genes generally increases as the plant develops, with low expression in the early protonemal filaments and significantly higher levels in the sporophytes. researchgate.net Specifically, the transcripts of PpMFT2 and PpMFT4 are found at high levels in the sporophyte, suggesting a functional role for these genes in the development of this structure. researchgate.netsemanticscholar.org The expression of these genes in the diploid body is consistent with a role in regulating its proliferation and differentiation. elifesciences.org This association points to an ancestral function of the MFT lineage in managing key life cycle transitions and the development of diploid tissues.
Influence on Flowering Time Determination
The role of MFT-like proteins in determining flowering time is complex and can vary between plant species. nih.gov In Arabidopsis thaliana, for instance, the constitutive expression of the native MFT gene resulted in a slightly earlier flowering phenotype under long-day conditions, suggesting it can function as a floral inducer. researchgate.netnih.gov However, loss-of-function mutants in Arabidopsis MFT did not show a distinct phenotype, indicating that its role may be redundant with other floral regulators. nih.gov Ectopic expression of MFT genes from other species, such as AcMFT in Arabidopsis, has also been shown to promote flowering. nih.gov
In contrast, studies on other species have revealed an inhibitory role. The overexpression of HbMFT1 from the rubber tree (Hevea brasiliensis) in transgenic Arabidopsis led to the inhibition of flowering. semanticscholar.org This highlights the functional divergence of MFT homologs. MFT proteins belong to the broader PEBP family, which includes the primary flowering regulators FT (florigen) and TFL1 (anti-florigen), and the balance between these related proteins is critical for controlling the transition from vegetative to reproductive growth. frontiersin.orgmdpi.com
Transcriptional Co-regulation and Downstream Gene Expression Modulation
Evidence suggests that MFT proteins act as transcriptional co-regulators, modulating the expression of downstream target genes to exert their effects. nih.gov In Arabidopsis, MFT is localized in the nucleus, which is consistent with a role in transcriptional regulation. nih.gov It participates in a negative feedback loop within the abscisic acid (ABA) signaling pathway by directly repressing the expression of the transcription factor ABA-INSENSITIVE5 (ABI5). nih.govnih.gov The expression of MFT itself is regulated by other key transcription factors, including ABI3 and ABI5 from the ABA pathway, and DELLA proteins, such as RGL2, from the gibberellic acid (GA) pathway. nih.gov
Overexpression studies have further elucidated the downstream effects of MFT. In transgenic Arabidopsis overexpressing HbMFT1 from the rubber tree, the expression of key floral meristem identity genes APETALA1 (AP1) and FRUITFULL (FUL) was significantly down-regulated. semanticscholar.org This provides a molecular explanation for the flowering inhibition observed in these plants and demonstrates the ability of MFT to modulate the expression of crucial developmental genes. semanticscholar.org
Table 1: Downstream Genes Modulated by MFT1-like Proteins
| MFT1-like Protein | Target Gene | Effect on Expression | Plant System |
| AtMFT | ABI5 | Repression | Arabidopsis thaliana nih.gov |
| HbMFT1 | AP1 | Down-regulation | Transgenic Arabidopsis semanticscholar.org |
| HbMFT1 | FUL | Down-regulation | Transgenic Arabidopsis semanticscholar.org |
Expression Profiles and Regulatory Elements of MFT1-like Genes
Analysis of Cis-acting Elements in Promoter Regions
The regulation of MFT1-like gene expression is governed by various cis-acting elements within their promoter regions. wikipedia.orgndsu.edu These non-coding DNA sequences serve as binding sites for transcription factors, allowing for the integration of developmental and environmental signals. wikipedia.org Analysis of the promoter regions of MFT1-like genes from several species has revealed a collection of putative regulatory motifs.
For example, the promoter of DlMFT from longan (Dimocarpus longan) was found to contain elements responsive to multiple phytohormones and light. nih.gov Similarly, the promoter of HbMFT1 from the rubber tree possesses tissue-specific elements and motifs responsive to environmental changes and hormones. semanticscholar.org A notable finding for HbMFT1 was the presence of ABA-responsive elements, which were shown to be functional, as exogenous ABA application induced gene expression in transgenic Arabidopsis carrying an HbMFT1 promoter-GUS reporter fusion. semanticscholar.org The promoter of MiMFT from mango also contains elements responsive to phytohormones, plant development, and abiotic stress. colab.ws The presence of these diverse elements indicates that MFT1 genes are involved in complex regulatory networks controlling a wide range of plant processes. bibliotekanauki.pl
Table 2: Putative Cis-Acting Regulatory Elements in MFT1-like Gene Promoters
| Gene | Species | Type of Cis-Element Identified |
| DlMFT | Dimocarpus longan | Phytohormone-responsive, Light-responsive nih.gov |
| HbMFT1 | Hevea brasiliensis | Tissue-specific, Environmental change-responsive, Hormone-signaling responsive (including ABA) semanticscholar.org |
| MiMFT | Mangifera indica | Phytohormone-responsive, Plant growth-responsive, Plant development-responsive, Abiotic stress-responsive colab.ws |
Tissue-Specific and Developmental Expression Patterns
The expression of MFT1-like genes is tightly regulated, showing distinct patterns across different tissues and developmental stages, which often points toward their specific biological functions. A common theme is high expression in reproductive tissues and seeds. nih.gov In many species, including Arabidopsis thaliana, grape (Vitis vinifera), poplar (Populus nigra), and wheat (Triticum aestivum), MFT expression is predominantly detected in mature fruits or seeds. nih.gov In Arabidopsis, MFT transcripts are specifically induced in the radicle-hypocotyl transition zone of the embryo and are also found in developing seeds. nih.govuniprot.org
However, expression patterns can vary significantly between species. For instance, in cotton (Gossypium hirsutum), MFT1 and MFT2 are mainly expressed in flowers. nih.gov In the rubber tree, HbMFT1 shows its highest expression in embryos, but is also detected in the roots and stems of seedlings, as well as in both male and female flowers. semanticscholar.org In the moss Physcomitrella, MFT-like gene expression is highest in the gametangia (reproductive organs) and sporophytes. researchgate.net This diversity in expression profiles suggests that while the ancestral role of MFT may be linked to seed and embryo development, its function has diversified throughout plant evolution.
Table 3: Tissue-Specific Expression of MFT1-like Genes in Various Plant Species
| Plant Species | Primary Tissue(s) of Expression |
| Arabidopsis thaliana | Mature seeds, radicle-hypocotyl transition zone of embryo nih.govnih.gov |
| Vitis vinifera | Mature fruits/seeds nih.gov |
| Populus nigra | Mature fruits/seeds nih.gov |
| Hevea brasiliensis | Embryos, roots, stems, flowers nih.govsemanticscholar.org |
| Gossypium hirsutum | Flowers nih.gov |
| Physcomitrella patens | Gametangia, sporophytes researchgate.net |
| Dimocarpus longan | Seeds nih.gov |
| Triticum aestivum | Mature fruits/seeds nih.gov |
Protein-Protein Interactions and Complex Formation of MFT1-like Proteins
Like other members of the PEBP family, MFT1-like proteins are not thought to bind directly to DNA but instead function by interacting with other proteins, particularly transcription factors, to form regulatory complexes. researchgate.net The best-characterized interaction partners for the related FT and TFL1 proteins are bZIP transcription factors of the FLOWERING LOCUS D (FD) type. mdpi.comfrontiersin.orgfrontiersin.org The FT-FD complex activates downstream floral identity genes, whereas the TFL1-FD complex represses them. frontiersin.orgfrontiersin.org Given the structural similarity, it is plausible that MFT-like proteins also interact with FD or other transcription factors to modulate gene expression.
The nuclear localization of MFT protein supports its role as a transcriptional co-regulator that would need to interact with DNA-binding proteins. nih.gov While direct interactors of MFT1 in plants are still being fully elucidated, the established mechanism for the PEBP family involves forming a complex that regulates the transcription of target genes. researchgate.net For example, the interaction between FT and FD is crucial for activating floral meristem identity genes like AP1 and SOC1. frontiersin.org The ability of MFT1 to repress AP1 expression suggests it may compete with FT for binding to FD or form an alternative repressive complex. semanticscholar.org These protein-protein interactions are fundamental to how the FT/TFL1/MFT family integrates various signals to control key developmental transitions.
Cellular and Subcellular Localization of MFT1-like Proteins
The precise location of MFT1-like proteins within plant cells is crucial to understanding their function. Studies have shown that these proteins can be found in various cellular compartments, with the nucleus being a primary site of localization.
In Arabidopsis thaliana, MFT has been identified as a nuclear protein. nih.govnih.gov This localization is consistent with its proposed role in regulating gene expression related to developmental processes. For instance, a study on Dimocarpus longan (longan) revealed that the DlMFT protein signal was localized in the nucleus. researchgate.netmdpi.com This nuclear localization is often facilitated by a nuclear localization signal (NLS), a specific amino acid sequence that directs proteins into the nucleus. ebi.ac.uk
While the nucleus is a common destination, some members of the larger phosphatidylethanolamine-binding protein (PEBP) family, to which MFT1-like proteins belong, exhibit more complex localization patterns. For example, the BROTHER OF FT AND TFL1 (BFT) protein in Arabidopsis, another member of this family, has been found in both the nucleus and at the plasma membrane. nih.gov This dual localization suggests that BFT may have functions at both the cell periphery and within the nucleus, potentially interacting with different signaling pathways. nih.gov Similarly, studies on phototropin 1, another plant protein, have shown its localization to the plasma membrane, with its distribution varying between different cell types and in response to light. nih.govnih.gov
The technique of fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the protein of interest is a common method to visualize its subcellular location. nih.govfrontiersin.org For example, a BFT:GFP fusion protein was used to determine its localization in Arabidopsis. nih.gov This approach has also been used to study the localization of other PEBP family members, revealing that FT:GFP is found in both the nucleus and the cytoplasm, while HA:TFL1 is localized to the plasma membrane, vacuoles, and small vesicles. nih.gov
It is important to note that the localization can be dynamic and may change depending on developmental stage or environmental cues. For instance, the localization of the transcription factor Mitf in monocytic cells can shift between the cytoplasm and the nucleus in response to specific signals. nih.gov While not a plant protein, this highlights the principle of dynamic protein localization. The specific localization of MFT1-like proteins is likely key to their function in integrating various signaling pathways to control plant development.
Table 1: Subcellular Localization of MFT1-like and Related Proteins
| Protein | Organism | Subcellular Localization | Method of Determination |
| MFT | Arabidopsis thaliana | Nucleus | Genetic analysis, protein fusion |
| DlMFT | Dimocarpus longan | Nucleus | Subcellular localization analysis |
| BFT | Arabidopsis thaliana | Nucleus and plasma membrane | BFT:GFP fusion protein |
| FT | Arabidopsis thaliana | Nucleus and cytoplasm | FT:GFP fusion protein |
| TFL1 | Arabidopsis thaliana | Plasma membrane, vacuole, vesicles | HA:TFL1 fusion protein |
| MiTFL1 | Macadamia integrifolia | Cytoplasm and nucleus | Subcellular location analysis |
| MiTFL1-like | Macadamia integrifolia | Cytoplasm and nucleus | Subcellular location analysis |
Experimental Approaches in Plant MFT1-like Research
A variety of experimental techniques are employed to investigate the function and evolution of MFT1-like proteins in plants. These approaches range from manipulating gene function to analyzing sequence data and predicting protein structure.
Genetic Manipulation and Mutant Analysis (e.g., Loss-of-Function, Overexpression)
Genetic manipulation is a cornerstone of functional analysis for MFT1-like genes. This involves creating mutant plants where the gene is either non-functional (loss-of-function) or expressed at higher-than-normal levels (overexpression).
Loss-of-function mutants are created to observe the effect of the gene's absence. In Arabidopsis, a T-DNA insertion allele of MFT (a loss-of-function mutant) did not show a clear phenotype on its own. nih.gov This suggests that other genes may have redundant functions, compensating for the loss of MFT. However, when combined with mutations in other related genes like FT and TFL1, the effects can become more apparent, helping to unravel the genetic network. nih.gov
Overexpression studies , on the other hand, can reveal the potential functions of a gene. Constitutive expression of MFT in Arabidopsis led to slightly earlier flowering under long-day conditions, suggesting its role as a floral inducer. nih.gov Similarly, overexpression of MFT homologs in other species has been shown to affect flowering time. researchgate.netresearchgate.net For example, ectopic expression of three MiFT genes from mango in Arabidopsis resulted in earlier flowering. researchgate.net However, the effect of overexpression is not always consistent across different homologs and species. Overexpression of a soybean MFT homolog (GmMFT) in Arabidopsis did not affect flowering time. plos.org
These genetic approaches have been instrumental in demonstrating the role of MFT1-like proteins in processes such as flowering time and seed germination. mdpi.com
Gene Expression Profiling Techniques
Understanding where and when MFT1-like genes are expressed provides critical clues about their function. Gene expression profiling techniques are used to measure the activity of these genes in different tissues, at different developmental stages, and under various environmental conditions.
Common methods for gene expression analysis include:
Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) and Quantitative RT-PCR (qRT-PCR): These techniques are used to detect and quantify the amount of mRNA transcribed from a gene. For example, qRT-PCR was used to show that MFT-like genes in the moss Physcomitrella patens have circadian expression patterns and are highly expressed in reproductive tissues. nih.gov
RNA Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive view of the transcriptome, allowing for the quantification of all gene transcripts in a sample. microbenotes.com
Microarrays: This technique allows for the simultaneous measurement of the expression levels of thousands of genes. microbenotes.com
Expression analyses have revealed that MFT-like genes are often expressed in seeds and can be influenced by hormones and stress conditions. researchgate.netmdpi.com For instance, in longan, DlMFT expression was significantly upregulated during embryogenesis and was responsive to various hormones and abiotic stresses. mdpi.com The analysis of gene expression data, often presented as fold changes and p-values, helps to identify genes that are significantly up- or down-regulated under specific conditions. github.io
Sequence Similarity and Conserved Domain Analysis
The comparison of amino acid sequences of MFT1-like proteins across different plant species is a powerful tool for understanding their function and evolutionary relationships. These proteins belong to the larger phosphatidylethanolamine-binding protein (PEBP) family. plos.orgresearchgate.net
Sequence alignment is used to identify conserved regions and specific amino acid residues that are important for protein function. MFT1-like proteins are characterized by the presence of conserved motifs, such as the D-P-D-x-P and G-x-H-R motifs. researchgate.netresearchgate.net They also possess a conserved proline residue near the C-terminus, which is generally specific to MFT-like proteins and absent in FT-like and TFL1-like proteins. researchgate.net
Conserved domain analysis focuses on identifying functional units within the protein sequence. MFT1-like proteins contain a conserved PEBP domain. nih.govresearchgate.net The presence of this domain across a wide range of species highlights its fundamental importance. The analysis of these domains can help to infer the function of newly identified proteins. The identification of immunoglobulin-like (Ig-like) domains in bacteriophage proteins, for example, has led to hypotheses about their role in host cell interaction. fraserlab.com
The degree of sequence similarity can also provide clues about functional relationships. While some MFT1-like proteins show high sequence homology to their counterparts in other species, others can be quite divergent. nih.gov
Phylogenetic Analysis and Evolutionary Studies
Phylogenetic analysis is used to reconstruct the evolutionary history of the MFT1-like gene family. By comparing sequences from a wide range of plant species, from mosses to flowering plants, researchers can infer how these genes have evolved and diversified.
The PEBP gene family in angiosperms is generally divided into three main clades: FT-like, TFL1-like, and MFT-like. frontiersin.orgresearchgate.net Phylogenetic studies consistently show that the MFT-like genes form the ancestral clade from which the FT-like and TFL1-like genes arose through gene duplication events. nih.govfrontiersin.orgresearchgate.netoup.com MFT-like genes are found in bryophytes, lycophytes, gymnosperms, and angiosperms, while FT-like and TFL1-like genes are typically found only in seed plants. nih.govoup.com
These evolutionary studies suggest that the expansion and functional diversification of the PEBP gene family were key events in the evolution of plant development, particularly in relation to the control of flowering time and plant architecture. oup.comnih.govfrontiersin.org The duplication events that gave rise to the FT and TFL1 lineages likely coincided with the evolution of seed plants and angiosperms, respectively. oup.com
A structure-based phylogenetic approach, which considers the three-dimensional structure of proteins, can provide further insights into functional diversity within a protein family. plos.org
Bioinformatics Prediction of Protein Functions and Structures (Conceptual Framework, excluding physical/chemical properties)
Bioinformatics tools play a crucial role in predicting the function and structure of MFT1-like proteins based on their amino acid sequence. ejosdr.com This computational approach complements experimental methods and can guide further research.
Function Prediction: The function of a newly identified MFT1-like protein can be inferred based on its sequence similarity to proteins with known functions. ejosdr.com The presence of conserved domains, such as the PEBP domain, is a strong indicator of its general biochemical role. uniprot.org Bioinformatics databases like UniProt provide comprehensive information on protein sequences and functional annotations. uniprot.org
Structure Prediction: Predicting the three-dimensional structure of a protein is essential for understanding its mechanism of action. ejosdr.comwikipedia.org Computational methods for protein structure prediction can be broadly categorized into:
Template-based modeling: This approach uses the known structure of a related protein (a template) to build a model of the target protein. ejosdr.com
Ab initio or de novo modeling: These methods predict the structure from the amino acid sequence alone, without relying on a template. ejosdr.com
Recent advances in artificial intelligence, such as AlphaFold, have significantly improved the accuracy of protein structure prediction. ebi.ac.uk These predicted structures can be used to identify potential ligand-binding sites and to understand how mutations might affect protein function. For example, in silico modeling has been used to identify key residues that differentiate the functions of FT and TFL1 proteins. frontiersin.org
Q & A
Q. What experimental techniques are commonly used to validate MFT1 protein interactions in cancer mechanisms?
MFT1 interactions can be validated using chromatin immunoprecipitation followed by PCR (ChIP-PCR) to confirm promoter binding (e.g., GTSE1 promoter binding in glioblastoma models) . Rescue experiments, such as overexpressing MFT1 in tumor cells to reverse the tumor-suppressive effects of LINC00665, are critical for functional validation. Techniques like CCK-8 assays, apoptosis assays, and invasion assays are employed to quantify phenotypic changes . For protein-protein interactions, co-immunoprecipitation (Co-IP) paired with Western blot (WB) is recommended, ensuring antibody specificity (e.g., anti-MTF1 antibodies) .
Q. How can researchers reliably detect and quantify MFT1 expression levels across cell lines?
Quantitative PCR (qPCR) is standard for mRNA-level detection, while Western blotting (WB) is used for protein quantification. Key considerations include:
- Primer design : Ensure primers span exon-exon junctions to avoid genomic DNA amplification.
- Antibody validation : Use antibodies validated for cross-reactivity (e.g., recombinant human CYLD protein studies) .
- Normalization : Reference genes like β-actin or GAPDH must be stable across experimental conditions. For heterogeneous samples, single-cell RNA sequencing may resolve cell-type-specific expression .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in MFT1's dual roles in tumor suppression and oncogenesis?
Contradictory findings may arise from context-dependent interactions (e.g., cell type, post-translational modifications). Methodological approaches include:
- Mechanistic dissection : Use CRISPR/Cas9 knockout models to isolate MFT1’s regulatory effects on downstream targets like GTSE1 .
- Pathway enrichment analysis : Integrate RNA-seq data with databases like KEGG to identify context-specific pathways.
- Cohort stratification : Analyze clinical datasets for correlations between MFT1 expression and patient survival, stratified by cancer subtype .
Q. How can researchers design experiments to study MFT1’s post-translational modifications (PTMs) and their functional implications?
- PTM identification : Employ mass spectrometry (MS)-based proteomics with enrichment techniques (e.g., phosphopeptide enrichment for phosphorylation studies) .
- Functional assays : Use cell-based thermal shift assays (CETSA) or isothermal dose-response (ITDR) to assess how PTMs alter MFT1 stability and binding affinity .
- Mutagenesis : Generate PTM-site mutants (e.g., serine-to-alanine substitutions) and compare their activity to wild-type MFT1 in rescue experiments .
Q. What methodologies address batch-to-batch variability in recombinant this compound used for in vitro assays?
- Quality control (QC) : Request peptide content analysis and HPLC purity reports from synthesis providers to ensure consistency .
- Normalization : Pre-test each batch’s activity via dose-response curves in reporter assays (e.g., luciferase under GTSE1 promoter control) .
- Blinding : Use blinded sample allocation in experiments to mitigate observer bias .
Data Analysis & Reproducibility
Q. How should researchers analyze ChIP-seq data to confirm MFT1’s transcriptional regulation of target genes?
- Peak calling : Use tools like MACS3 with stringent thresholds (e.g., p < 1e-5). Validate peaks via Sanger sequencing or independent ChIP-qPCR .
- Motif analysis : Utilize MEME Suite to identify enriched transcription factor binding motifs within peaks, cross-referencing with known MFT1-binding motifs .
- Integration with RNA-seq : Correlate ChIP-seq peaks with differentially expressed genes using tools like DESeq2, adjusting for false discovery rates (FDR) .
Q. What steps ensure reproducibility when replicating MFT1-related studies from published literature?
- Detailed protocols : Adhere to MIAPE guidelines for reporting experimental conditions, including buffer compositions and instrument settings .
- Data deposition : Share raw data (e.g., FASTQ files, MS spectra) via repositories like PRIDE or GEO.
- Negative controls : Include shRNA scramble controls in knockdown experiments and empty vector controls in overexpression studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
